molecular formula C34H22O6 B10975361 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- CAS No. 1746-02-7

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-

Cat. No.: B10975361
CAS No.: 1746-02-7
M. Wt: 526.5 g/mol
InChI Key: CGOXICMZEHKKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- is an organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- typically involves the reaction of 4-bromobenzoyl chloride with 3-hydroxyisobenzofuranone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then isolated and purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene
  • 1,3-Phenylenedibenzoate
  • 2,3-Bis(benzoyloxy)phenyl benzoate

Uniqueness

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

1746-02-7

Molecular Formula

C34H22O6

Molecular Weight

526.5 g/mol

IUPAC Name

[4-[1-(4-benzoyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] benzoate

InChI

InChI=1S/C34H22O6/c35-31(23-9-3-1-4-10-23)38-27-19-15-25(16-20-27)34(30-14-8-7-13-29(30)33(37)40-34)26-17-21-28(22-18-26)39-32(36)24-11-5-2-6-12-24/h1-22H

InChI Key

CGOXICMZEHKKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.